molecular formula C14H23N3O B11740490 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11740490
M. Wt: 249.35 g/mol
InChI Key: ADJDQJOXWWFBKW-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a cyclopentyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group through alkylation reactions. The oxolane ring can be introduced via cyclization reactions involving appropriate precursors. The final step often involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents.

    Oxolane derivatives: These compounds feature the oxolane ring but may have different functional groups attached.

    Cyclopentyl amines: These compounds contain the cyclopentyl group and an amine functional group but lack the pyrazole or oxolane rings.

The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C14H23N3O/c1-2-5-13(4-1)17-11-12(9-16-17)8-15-10-14-6-3-7-18-14/h9,11,13-15H,1-8,10H2

InChI Key

ADJDQJOXWWFBKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3CCCO3

Origin of Product

United States

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